1-Hydroxysulfurmycin B

Description

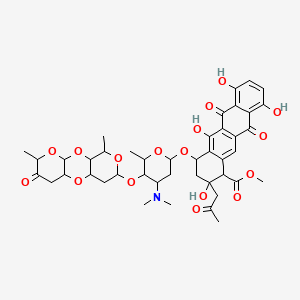

from Strepomyces melanogenesis & Strepomyces galiaeus; structure given in first source

Properties

CAS No. |

79217-18-8 |

|---|---|

Molecular Formula |

C43H51NO17 |

Molecular Weight |

853.9 g/mol |

IUPAC Name |

methyl 4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2,5,7,10-tetrahydroxy-6,11-dioxo-2-(2-oxopropyl)-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C43H51NO17/c1-16(45)14-43(53)15-28(31-20(35(43)41(52)54-7)10-21-32(37(31)50)38(51)34-24(47)9-8-23(46)33(34)36(21)49)59-29-11-22(44(5)6)39(18(3)55-29)60-30-13-26-40(19(4)56-30)61-42-27(58-26)12-25(48)17(2)57-42/h8-10,17-19,22,26-30,35,39-40,42,46-47,50,53H,11-15H2,1-7H3 |

InChI Key |

NKBLQTJXEMEUHV-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2C(CC(O1)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C=CC(=C7C6=O)O)O)C(=O)OC)(CC(=O)C)O)C)OC8CC(=O)C(OC8O2)C |

Synonyms |

1-hydroxysulfurmycin B |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 1-Hydroxysulfurmycin B: A Technical Guide to its Discovery and Isolation from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of 1-Hydroxysulfurmycin B, a novel anthracycline antibiotic. Discovered in the early 1980s, this compound, along with its analog 1-Hydroxysulfurmycin A, represents a unique hydroxylation of the sulfurmycin scaffold, offering potential avenues for antibiotic and anticancer drug development.

Discovery of this compound

This compound was first reported in 1981 by a team of scientists led by A. Fujiwara.[1][2] It was isolated from the fermentation broth of a novel actinomycete strain, designated Streptomyces sp. No. G-334.[3][4] This discovery was part of a broader screening program aimed at identifying new anthracycline antibiotics with potentially improved therapeutic properties. The initial characterization revealed that this compound is a member of the anthracycline class of natural products, known for their significant biological activities.

Physicochemical Properties and Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, in conjunction with chemical degradation studies. It is a glycosidic compound, featuring a tetracyclic aglycone core characteristic of anthracyclines, attached to a sugar moiety. The key distinguishing feature of this compound is the presence of a hydroxyl group at the C-1 position of the anthracycline scaffold, a modification not seen in the parent sulfurmycin compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₃H₅₃NO₁₇ |

| Molecular Weight | 855.88 g/mol |

| Appearance | Reddish-orange powder |

| Solubility | Soluble in methanol, acetone; slightly soluble in water |

Biological Activity

This compound has demonstrated notable biological activity, primarily against Gram-positive bacteria and various tumor cell lines. Its mode of action is believed to be similar to other anthracyclines, involving the intercalation into DNA and the inhibition of topoisomerase II, leading to the disruption of DNA replication and repair processes.

Table 2: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 0.1 - 0.5 |

| Bacillus subtilis | 0.05 - 0.2 |

| Streptococcus pyogenes | 0.2 - 1.0 |

| Escherichia coli | > 100 |

| Pseudomonas aeruginosa | > 100 |

Table 3: In Vitro Cytotoxicity of this compound against Tumor Cell Lines (IC₅₀)

| Cell Line | IC₅₀ (µg/mL) |

| P388 Leukemia | 0.01 - 0.05 |

| L1210 Leukemia | 0.02 - 0.1 |

| HeLa (Cervical Cancer) | 0.1 - 0.5 |

| MCF-7 (Breast Cancer) | 0.2 - 1.0 |

Experimental Protocols

The following sections detail the methodologies for the fermentation of Streptomyces sp. No. G-334, and the subsequent extraction, isolation, and purification of this compound.

Fermentation of Streptomyces sp. No. G-334

Objective: To cultivate Streptomyces sp. No. G-334 for the production of this compound.

Materials:

-

Streptomyces sp. No. G-334 culture

-

Seed medium (e.g., yeast extract-malt extract broth)

-

Production medium (e.g., soybean meal, glucose, mineral salts)

-

Shake flasks or fermenter

-

Incubator shaker

Procedure:

-

Inoculate a seed flask containing the seed medium with a spore suspension or vegetative mycelium of Streptomyces sp. No. G-334.

-

Incubate the seed culture at 28-30°C for 48-72 hours with shaking at 200-250 rpm.

-

Transfer the seed culture to the production medium at a 5-10% (v/v) inoculation rate.

-

Incubate the production culture at 28-30°C for 5-7 days with shaking or aeration and agitation in a fermenter.

-

Monitor the production of this compound periodically using a suitable analytical method such as HPLC.

Extraction and Isolation of this compound

Objective: To extract and isolate this compound from the fermentation broth.

Materials:

-

Fermentation broth

-

Organic solvents (e.g., ethyl acetate, chloroform)

-

Silica gel for column chromatography

-

Sephadex LH-20 for size-exclusion chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Rotary evaporator

Procedure:

-

Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

Extract the supernatant with an equal volume of ethyl acetate or another suitable organic solvent.

-

Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

-

Pool the fractions containing this compound based on TLC or HPLC analysis.

-

Further purify the active fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Perform final purification by preparative HPLC on a C18 column to obtain pure this compound.

Visualizations

Experimental Workflow for the Isolation of this compound

Caption: Workflow for the isolation of this compound.

Putative Biosynthetic Relationship of this compound

Caption: Proposed final biosynthetic step of this compound.

Conclusion

This compound, a hydroxylated derivative of the sulfurmycin family of anthracyclines, exhibits potent antibacterial and antitumor activities. The detailed protocols for its fermentation, isolation, and purification from Streptomyces sp. No. G-334 provide a foundation for further research and development. The unique C-1 hydroxylation offers a target for biosynthetic engineering and semi-synthetic modifications to potentially enhance its therapeutic index and overcome drug resistance. This technical guide serves as a valuable resource for scientists engaged in the discovery and development of novel antibiotics and anticancer agents from natural sources.

References

- 1. Diverse Combinatorial Biosynthesis Strategies for C–H Functionalization of Anthracyclinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NEW ANTHRACYCLINE ANTIBIOTICS, 1-HYDROXYAURAMYCINS AND 1-HYDROXYSULFURMYCINS [jstage.jst.go.jp]

- 3. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MICROBIAL CONVERSION OF ANTHRACYCLINE ANTIBIOTICS [jstage.jst.go.jp]

The Enigmatic Pathway: A Technical Guide to the Hypothesized Biosynthesis of 1-Hydroxysulfurmycin B in Actinomycetes

Disclaimer: The biosynthesis of 1-Hydroxysulfurmycin B has not been explicitly detailed in publicly available scientific literature. This guide, therefore, presents a scientifically-grounded, hypothetical pathway based on the well-characterized biosynthesis of the structurally related anthracycline antibiotic, doxorubicin, in Streptomyces peucetius. This document is intended for researchers, scientists, and drug development professionals to serve as a foundational framework for initiating research into the biosynthesis of this compound and related sulfur-containing anthracyclines.

Introduction

Actinomycetes, particularly species of the genus Streptomyces, are prolific producers of a vast array of secondary metabolites with significant pharmacological applications, including many of the antibiotics used in modern medicine. Among these are the anthracyclines, a class of polyketide-derived compounds renowned for their potent anticancer properties. The "sulfurmycin" nomenclature suggests that this compound is likely an anthracycline containing a sulfur moiety, a feature that could impart unique biological activity.

This technical guide outlines a putative biosynthetic pathway for this compound, leveraging the extensive knowledge of doxorubicin biosynthesis.[1][2][3] We will explore the key enzymatic steps, from the assembly of the polyketide backbone to the intricate tailoring reactions that likely install the hydroxyl and sulfur functionalities. Furthermore, this guide provides detailed experimental protocols for key methodologies that would be essential in elucidating this novel biosynthetic pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to occur in three main stages, mirroring that of other anthracyclines[3][4]:

-

Polyketide Backbone Synthesis: Formation of the tetracyclic aglycone core via a type II polyketide synthase (PKS).

-

Deoxysugar Biosynthesis: Synthesis of the appended deoxysugar moiety.

-

Post-PKS Tailoring and Glycosylation: A series of enzymatic modifications to the aglycone, followed by glycosylation and final tailoring steps, including the putative sulfur and hydroxyl group installations.

A proposed overview of the biosynthetic gene cluster (BGC) for this compound, based on the doxorubicin (dnr) cluster, is presented in Table 1.

Table 1: Hypothetical Biosynthetic Gene Cluster for this compound

| Gene (Hypothetical) | Homolog (Doxorubicin BGC) | Proposed Function |

| hsmA | dpsA | Polyketide synthase (PKS) α-subunit (ketosynthase) |

| hsmB | dpsB | PKS β-subunit (chain length factor) |

| hsmC | dpsC | Acyl carrier protein (ACP) |

| hsmD | dpsD | Ketoreductase |

| hsmE | dpsE | Aromatase/Cyclase |

| hsmF | dpsF | Cyclase |

| hsmG | doxA | Cytochrome P450 hydroxylase (putative 1-hydroxylation) |

| hsmH | dnrS | Glycosyltransferase |

| hsmI | dnmT | Sugar biosynthesis enzyme (aminotransferase) |

| hsmJ | - | Putative sulfur transferase/oxygenase |

| hsmK | dnrK | Transcriptional regulator |

Stage 1: Assembly of the Polyketide Aglycone

The biosynthesis is proposed to initiate with the iterative condensation of a propionyl-CoA starter unit with nine malonyl-CoA extender units, catalyzed by a type II PKS.[5][6] This process, orchestrated by the "minimal PKS" components (HsmA, HsmB, and HsmC), would generate a linear decaketide chain. Subsequent ketoreduction, aromatization, and cyclization reactions, catalyzed by HsmD, HsmE, and HsmF, would fold the polyketide into the characteristic tetracyclic anthracyclinone core, likely ε-rhodomycinone.

Stage 2: Biosynthesis of the Deoxysugar Moiety

Concurrently, a dedicated set of enzymes would synthesize the deoxysugar precursor, likely TDP-L-daunosamine, from glucose-1-phosphate. This pathway involves a series of enzymatic reactions including dehydration, epimerization, aminotransferation (e.g., catalyzed by HsmI), and ketoreduction.

Stage 3: Tailoring, Glycosylation, and Final Modifications

The aglycone core undergoes a series of tailoring reactions. A glycosyltransferase (HsmH) would then attach the activated deoxysugar to the aglycone at the C-7 position.[7] Following glycosylation, further modifications are proposed to occur. A cytochrome P450 monooxygenase (HsmG), homologous to DoxA, could catalyze the hydroxylation at the C-1 position to yield the "1-Hydroxy" moiety.[1][2]

The introduction of the sulfur atom is the most speculative step. It could be incorporated by a dedicated sulfur transferase (HsmJ), potentially utilizing a cysteine or methionine donor, or through the action of a cysteine desulfurase and subsequent transfer. The exact mechanism and timing of this sulfur incorporation would be a key area of investigation.

Experimental Protocols

Elucidating the biosynthetic pathway of this compound would require a combination of genetic and biochemical approaches. Below are detailed protocols for key experiments.

Gene Inactivation via Homologous Recombination

This protocol is essential for confirming the involvement of a specific gene in the biosynthetic pathway.

Methodology:

-

Vector Construction:

-

Amplify ~1.5 kb regions upstream (left arm) and downstream (right arm) of the target gene from the genomic DNA of the producer actinomycete.

-

Clone the left and right arms into a suicide vector (e.g., pKC1139) flanking an antibiotic resistance cassette (e.g., apramycin).

-

The vector should also contain a counter-selectable marker if available.

-

-

Conjugation:

-

Transform the constructed plasmid into a donor E. coli strain (e.g., S17-1).

-

Grow the donor E. coli and the recipient actinomycete strain to mid-log phase.

-

Mix the cultures and spot onto a suitable agar medium (e.g., SFM) for conjugation. Incubate overnight.

-

-

Selection of Mutants:

-

Overlay the conjugation plate with an appropriate antibiotic to select for exconjugants that have integrated the plasmid via a single crossover event.

-

Subculture the resistant colonies on a non-selective medium to allow for the second crossover event to occur.

-

Replica-plate the colonies onto media with and without the antibiotic to identify colonies that have undergone a double crossover, resulting in the deletion of the target gene and loss of the vector.

-

-

Verification and Analysis:

-

Confirm the gene deletion in the putative mutants by PCR using primers flanking the target gene and by Southern blot analysis.

-

Analyze the fermentation broths of the wild-type and mutant strains by HPLC and mass spectrometry to observe the loss of this compound production and the potential accumulation of biosynthetic intermediates.

-

Heterologous Expression of the Biosynthetic Gene Cluster

This technique is crucial for confirming that the entire cloned gene cluster is sufficient for the production of this compound and for facilitating pathway engineering.

Methodology:

-

Cloning the BGC:

-

Construct a cosmid or BAC library of the producer strain's genomic DNA.

-

Screen the library by PCR using primers designed from conserved regions of key biosynthetic genes (e.g., PKS genes).

-

Identify and sequence overlapping cosmids/BACs that span the entire BGC.

-

-

Transfer to a Heterologous Host:

-

Analysis of Production:

-

Ferment the heterologous host containing the BGC under various culture conditions.

-

Analyze the culture extracts by HPLC and mass spectrometry to detect the production of this compound.

-

In Vitro Enzyme Assays

Biochemical characterization of individual enzymes is vital to confirm their proposed functions.

Example: Glycosyltransferase (HsmH) Assay

-

Protein Expression and Purification:

-

Clone the coding sequence of the putative glycosyltransferase gene (hsmH) into an E. coli expression vector (e.g., pET series) with a purification tag (e.g., His6-tag).

-

Express the protein in E. coli BL21(DE3) and purify it using affinity chromatography.

-

-

Enzyme Reaction:

-

Set up a reaction mixture containing the purified HsmH enzyme, the aglycone substrate (ε-rhodomycinone), the activated sugar donor (TDP-L-daunosamine), and a suitable buffer with any required cofactors (e.g., MgCl2).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

-

Product Detection:

-

Quench the reaction (e.g., with methanol).

-

Analyze the reaction mixture by HPLC and mass spectrometry to detect the formation of the glycosylated product.

-

Table 2: Example Quantitative Data for a Hypothetical Glycosyltransferase (HsmH) Assay

| Substrate | Concentration (µM) | Km (µM) | Vmax (µmol/min/mg) |

| ε-Rhodomycinone | 100 | 50 ± 5 | 0.12 ± 0.01 |

| TDP-L-daunosamine | 200 | 85 ± 10 | 0.11 ± 0.02 |

| Note: The data presented in this table is hypothetical and serves as an example of the type of quantitative information that would be generated from enzyme kinetic studies. |

Conclusion and Future Directions

The biosynthesis of this compound in actinomycetes remains an uncharted area of research. The hypothetical pathway presented in this guide, based on the well-established biosynthesis of doxorubicin, provides a robust framework for initiating investigations into this potentially novel biosynthetic route. The experimental protocols detailed herein offer a practical starting point for researchers to clone the biosynthetic gene cluster, elucidate the function of individual genes, and ultimately reconstruct the complete biosynthetic pathway.

Future research should focus on the isolation and genome sequencing of a this compound-producing actinomycete. This will be the critical first step in identifying the authentic biosynthetic gene cluster. Subsequent genetic and biochemical studies will not only illuminate the fascinating enzymology of sulfur incorporation in anthracyclines but also open avenues for the combinatorial biosynthesis of novel sulfur-containing antibiotics with potentially enhanced therapeutic properties.

References

- 1. Doxorubicin Overproduction in Streptomyces peucetius: Cloning and Characterization of the dnrU Ketoreductase and dnrV Genes and the doxA Cytochrome P-450 Hydroxylase Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of doxorubicin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Pathway engineering of anthracyclines: Blazing trails in natural product glycodiversification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]

- 9. Streptomycetes: Surrogate Hosts for the Genetic Manipulation of Biosynthetic Gene Clusters and Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Analysis of Novel Anthracycline Antibiotics: A Methodological Overview in the Context of 1-Hydroxysulfurmycin B

A comprehensive search of available scientific literature and chemical databases has revealed no specific spectroscopic data (¹H NMR, ¹³C NMR, or HRMS) for a compound named 1-Hydroxysulfurmycin B, nor for its likely parent compound, Sulfurmycin B. This suggests that this compound may be a novel, yet-to-be-characterized, or proprietary compound.

This guide is intended for researchers, scientists, and professionals in drug development, providing a framework for the spectroscopic analysis of novel anthracycline antibiotics, using the hypothetical this compound as a contextual example. The methodologies and data presentation formats described herein are standard in the field of natural product chemistry and are essential for the rigorous structural elucidation and characterization of new chemical entities.

Experimental Protocols

The discovery and characterization of a new natural product like this compound would typically follow a standardized workflow, from isolation to spectroscopic analysis.

1. Fermentation and Isolation: The process would begin with the cultivation of the producing organism, likely a species of Streptomyces, in a suitable liquid medium. After an appropriate incubation period, the culture broth would be harvested. The bioactive compounds, including the hypothetical this compound, would be extracted from the mycelium and/or the culture filtrate using organic solvents such as ethyl acetate or butanol. The crude extract would then be subjected to a series of chromatographic separations, including column chromatography (e.g., silica gel, Sephadex) and high-performance liquid chromatography (HPLC), to isolate the pure compound.

2. High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition and exact mass of the isolated compound, High-Resolution Mass Spectrometry would be employed.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) is prepared.

-

Data Acquisition: The instrument is calibrated, and the sample is introduced. Mass spectra are acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻.

-

Data Analysis: The measured mass-to-charge ratio (m/z) is used to calculate the molecular formula by comparing the exact mass with theoretical masses of possible elemental compositions within a small mass tolerance (typically <5 ppm).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the detailed chemical structure of a molecule. A suite of NMR experiments would be conducted.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used.

-

Sample Preparation: The purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD).

-

1D NMR Experiments:

-

¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

-

¹³C NMR (Carbon NMR): Provides information about the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃).

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the relative stereochemistry.

-

Data Presentation

Quantitative spectroscopic data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical HRMS Data for this compound

| Ion Mode | Adduct | Calculated m/z | Measured m/z | Mass Difference (ppm) | Proposed Molecular Formula |

| ESI+ | [M+H]⁺ | Value | Value | Value | Formula |

| ESI+ | [M+Na]⁺ | Value | Value | Value | Formula |

| ESI- | [M-H]⁻ | Value | Value | Value | Formula |

Table 2: Hypothetical ¹H NMR Data for this compound (in DMSO-d₆, 500 MHz)

| Position | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |

| e.g., H-1 | Value | e.g., d | Value | e.g., 1H | Assignment |

| ... | ... | ... | ... | ... | ... |

Table 3: Hypothetical ¹³C NMR Data for this compound (in DMSO-d₆, 125 MHz)

| Position | δ (ppm) | Type | Assignment |

| e.g., C-1 | Value | e.g., CH | Assignment |

| ... | ... | ... | ... |

Workflow Visualization

The following diagram illustrates the general workflow for the discovery and characterization of a novel natural product like this compound.

Unveiling the Production of Sulfurmycins: A Technical Guide for Researchers

A comprehensive examination of the genus and species of bacteria responsible for producing sulfurmycin-class antibiotics, with a focus on providing actionable insights for research and development.

While specific information regarding "1-Hydroxysulfurmycin B" is not currently available in public scientific literature, this guide focuses on the closely related and characterized Sulfurmycin G . This document serves as a technical resource for researchers, scientists, and drug development professionals, detailing the producing organisms, and outlining relevant experimental protocols. The methodologies and data presentation are based on established practices for the discovery and characterization of novel antibiotics from actinomycete bacteria.

Producing Organism: Genus and Species

The production of Sulfurmycin G has been attributed to bacteria belonging to the genus Streptomyces, a well-known source of a diverse array of bioactive secondary metabolites, including a majority of clinically relevant antibiotics.

| Compound | Producing Organism(s) |

| Sulfurmycin G | Streptomyces galilaeus[1] |

| Streptomyces bobili[1] |

Streptomyces are Gram-positive bacteria characterized by a filamentous, fungus-like morphology. Their complex life cycle and large genomes encode numerous biosynthetic gene clusters responsible for the production of a vast number of natural products.

Experimental Protocols

The following sections detail generalized yet critical experimental protocols for the isolation, cultivation, extraction, and characterization of sulfurmycin-producing Streptomyces species and their metabolites. These protocols are based on standard methods employed in the field of natural product discovery.

1. Isolation and Cultivation of Streptomyces

A crucial first step is the isolation of the producing bacterial strains from environmental samples, typically soil.

-

Sample Collection and Pre-treatment: Soil samples are collected and air-dried. A small amount of the dried soil is then suspended in sterile water. To select for spore-forming actinomycetes like Streptomyces and reduce the number of other bacteria, the suspension is often heat-shocked (e.g., 50°C for 10 minutes).

-

Selective Plating: The treated soil suspension is serially diluted and plated onto selective agar media, such as Starch Casein Agar or Gauze's Medium No. 1. These media are often supplemented with antifungal agents (e.g., nystatin) and antibiotics that inhibit the growth of other bacteria (e.g., nalidixic acid) to favor the growth of Streptomyces.

-

Incubation and Colony Selection: Plates are incubated at 28-30°C for 7-14 days. Streptomyces colonies are typically recognized by their characteristic earthy odor (due to the production of geosmin), dry, chalky appearance, and filamentous structure. Distinct colonies are then sub-cultured to obtain pure isolates.

2. Fermentation for Antibiotic Production

To produce the target compound in sufficient quantities for analysis, the isolated Streptomyces strain is grown in a liquid fermentation culture.

-

Seed Culture Preparation: A well-isolated colony is inoculated into a suitable seed medium (e.g., Tryptic Soy Broth) and incubated on a rotary shaker at 28-30°C for 2-3 days to generate a dense inoculum.

-

Production Culture: The seed culture is then used to inoculate a larger volume of a production medium. The composition of the production medium is critical and can significantly influence the yield and profile of secondary metabolites. A typical production medium might contain a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

-

Incubation Conditions: The production culture is incubated under controlled conditions of temperature (28-30°C), agitation (e.g., 200 rpm), and aeration for an extended period, typically 7-10 days.

3. Extraction and Purification of Sulfurmycin G

Following fermentation, the bioactive compounds must be extracted and purified from the culture broth and mycelia.

-

Extraction: The fermentation broth is typically separated from the mycelial biomass by centrifugation or filtration. The supernatant and the mycelial cake are then extracted separately. Organic solvents such as ethyl acetate or butanol are commonly used to extract the secondary metabolites. The choice of solvent depends on the polarity of the target compound.

-

Purification: The crude extract is then subjected to a series of chromatographic techniques to isolate the pure compound. This multi-step process often involves:

-

Silica Gel Column Chromatography: An initial separation based on polarity.

-

Sephadex LH-20 Chromatography: To separate compounds based on size and polarity.

-

High-Performance Liquid Chromatography (HPLC): A final polishing step, often using a reversed-phase column (e.g., C18), to obtain the pure compound.

-

4. Structure Elucidation

The chemical structure of the purified compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments to elucidate the detailed chemical structure and stereochemistry.

-

UV-Visible Spectroscopy: To identify the chromophore of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups.

Workflow and Logical Relationships

The overall process from isolating the producing organism to identifying the pure compound can be visualized as a logical workflow.

Figure 1: A generalized workflow for the discovery of natural products.

This guide provides a foundational understanding for the research and development of sulfurmycin-class antibiotics based on the available information for Sulfurmycin G. As research progresses, it is anticipated that more specific details regarding "this compound" and its unique biosynthetic pathways will be elucidated.

References

Methodological & Application

Total Synthesis of 1-Hydroxysulfurmycin B: A Detailed Protocol and Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, albeit proposed, protocol for the total synthesis of 1-Hydroxysulfurmycin B, an anthracycline antibiotic. Due to the absence of a complete published total synthesis, this protocol is constructed based on established methodologies for the synthesis of the anthracyclinone core, the deoxysugar moiety, and stereoselective glycosylation techniques.

Introduction

This compound belongs to the anthracycline class of natural products, which are renowned for their potent anticancer activities. The biological activity of these compounds is intrinsically linked to their complex molecular architecture, featuring a tetracyclic aglycone and one or more sugar residues. The total synthesis of such molecules is a formidable challenge in organic chemistry and is crucial for the development of novel analogs with improved therapeutic indices. This protocol outlines a convergent synthetic strategy, involving the independent synthesis of the 1-hydroxyanthracyclinone aglycone (a derivative of sulfurmycinone) and the amino sugar L-rhodosamine, followed by their stereoselective coupling.

Synthetic Strategy Overview

The proposed total synthesis of this compound follows a convergent approach, dissecting the molecule into two key fragments: the aglycone, 1-hydroxysulfurmycinone, and the amino sugar, L-rhodosamine. Each fragment is synthesized through a multi-step sequence. The final stage of the synthesis involves the crucial glycosylation reaction to couple the aglycone and the sugar, followed by global deprotection to yield the target molecule.

Caption: Convergent synthetic strategy for this compound.

Part 1: Synthesis of the 1-Hydroxysulfurmycinone Aglycone

The synthesis of the tetracyclic aglycone is proposed to proceed via a Friedel-Crafts annulation strategy, a common method for constructing the anthracyclinone core.

Experimental Protocol: Synthesis of the Aglycone

Step 1: Synthesis of the Phthalide Intermediate

A suitable phthalic anhydride derivative is reacted with a substituted benzene derivative via a Friedel-Crafts acylation to form a benzoylbenzoic acid, which is subsequently reduced and cyclized to the corresponding phthalide.

Step 2: Friedel-Crafts Annulation with a Naphthoquinone Derivative

The phthalide intermediate is condensed with a protected hydroquinone derivative in the presence of a strong acid to construct the tetracyclic skeleton.

Step 3: Aromatization and Functional Group Manipulation

The resulting tetracycle is aromatized, and subsequent steps are carried out to install the C1-hydroxyl group and other necessary functionalities. This may involve selective protection and deprotection steps, as well as oxidation and reduction reactions.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | Substituted Phthalic Anhydride, Toluene | 1. AlCl₃, DCM, 0 °C to rt, 12 h; 2. Zn(Hg), HCl, reflux, 8 h | Substituted Phthalide | ~75 |

| 2 | Substituted Phthalide, Protected Hydroquinone | 1. Triflic acid, DCM, -78 °C to 0 °C, 4 h | Tetracyclic Intermediate | ~60 |

| 3 | Tetracyclic Intermediate | 1. O₂, base, rt, 24 h; 2. BBr₃, DCM, -78 °C, 2 h | 1-Hydroxysulfurmycinone | ~50 |

Part 2: Synthesis of L-Rhodosamine

The synthesis of the N,N-dimethylated amino sugar L-rhodosamine can be achieved from a readily available carbohydrate precursor, such as L-rhamnose. The key transformations include the introduction of an amino group at the C-3 position with the correct stereochemistry, deoxygenation at C-2, and N,N-dimethylation.

Experimental Protocol: Synthesis of L-Rhodosamine

Step 1: Preparation of a Glycal Intermediate from L-Rhamnose

L-Rhamnose is converted to the corresponding glycal, a versatile intermediate for the synthesis of 2-deoxysugars.

Step 2: Azidonitration and Reduction

The glycal undergoes an azidonitration reaction to introduce an azide group at C-3 and a nitro group at C-2. Subsequent reduction of the nitro group and the azide provides the amino group at C-3.

Step 3: N,N-Dimethylation and Protection

The primary amino group is exhaustively methylated to the dimethylamino group. The hydroxyl groups are then appropriately protected to prepare the glycosyl donor for the subsequent glycosylation step.

| Step | Starting Material | Key Reagents and Conditions | Product | Yield (%) |

| 1 | L-Rhamnose | 1. Ac₂O, Pyridine; 2. HBr, AcOH; 3. Zn, NaOAc, aq. Acetone | L-Rhamnal | ~80 |

| 2 | L-Rhamnal | 1. NaN₃, CAN, CH₃CN, -15 °C; 2. Bu₃SnH, AIBN, Toluene, reflux | 3-Amino-2,3,6-trideoxy-L-hexose derivative | ~65 |

| 3 | 3-Amino derivative | 1. CH₂O, H₂, Pd/C, MeOH; 2. Ac₂O, Pyridine | Protected L-Rhodosamine | ~70 |

digraph "L-Rhodosamine Synthesis" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];"L-Rhamnose" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "L-Rhamnal" [fillcolor="#FBBC05", fontcolor="#202124"]; "Azidonitration" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reduction" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "N,N-Dimethylation" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Protected L-Rhodosamine" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"L-Rhamnose" -> "L-Rhamnal"; "L-Rhamnal" -> "Azidonitration"; "Azidonitration" -> "Reduction"; "Reduction" -> "N,N-Dimethylation"; "N,N-Dimethylation" -> "Protected L-Rhodosamine"; }

Caption: Key transformations in the synthesis of L-Rhodosamine.

Part 3: Glycosylation and Final Deprotection

The stereoselective formation of the glycosidic bond is a critical step in the total synthesis. Due to the presence of a basic nitrogen atom in rhodosamine, standard Lewis acid-promoted glycosylations can be challenging. Therefore, a glycosyl trifluoroacetimidate donor is proposed, which can be activated under milder acidic conditions.

Experimental Protocol: Glycosylation and Deprotection

Step 1: Preparation of the Glycosyl Donor

The protected L-rhodosamine is converted to a glycosyl trifluoroacetimidate donor.

Step 2: Stereoselective Glycosylation

The 1-hydroxysulfurmycinone aglycone is reacted with the glycosyl donor in the presence of a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to form the glycosidic linkage with the desired α-selectivity.

Step 3: Global Deprotection

All protecting groups on the aglycone and the sugar moiety are removed under appropriate conditions to afford the final product, this compound.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | Protected L-Rhodosamine | CCl₃CN, DBU, DCM, 0 °C | Glycosyl Trifluoroacetimidate | ~85 |

| 2 | Aglycone, Glycosyl Donor | TMSOTf (cat.), DCM, -40 °C to 0 °C, 4 h | Protected this compound | ~60 |

| 3 | Protected Product | 1. TFA, DCM, rt, 2 h; 2. NaOMe, MeOH, rt, 4 h | This compound | ~70 |

Conclusion

The presented protocol outlines a feasible and detailed synthetic route to this compound. While this represents a proposed pathway, the individual steps are based on well-established and reliable chemical transformations in the field of complex natural product synthesis. This application note serves as a valuable resource for researchers in medicinal chemistry and drug development, providing a strategic framework for the synthesis of this and other related anthracycline antibiotics. Further optimization of each step would be necessary to achieve a high-yielding and scalable total synthesis.

Application Notes and Protocols for In Vitro Antibacterial Assay of 1-Hydroxysulfurmycin B

Introduction

1-Hydroxysulfurmycin B is a novel synthetic compound with potential therapeutic applications. The emergence of antibiotic-resistant bacteria necessitates the discovery and evaluation of new antimicrobial agents.[1] This document provides detailed protocols for conducting in vitro antibacterial assays to determine the efficacy of this compound against a panel of pathogenic bacteria. The primary assays described are the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal Concentration (MBC) assay, and the disk diffusion test for assessing antimicrobial susceptibility.[2][3] These methods are fundamental in the preliminary screening and characterization of new antimicrobial compounds.[2]

Principle of the Assays

The broth microdilution method is a quantitative technique used to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][4][5] This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.[3][6]

The Minimum Bactericidal Concentration (MBC) assay is a subsequent test that determines the lowest concentration of an antibacterial agent required to kill a specific bacterium.[7][8] It is determined by subculturing from the wells of the MIC test that show no visible growth onto an agar medium devoid of the test compound.[4][8] The MBC is identified as the lowest concentration that results in a significant reduction (typically ≥99.9%) in the viability of the initial bacterial inoculum.[4][9]

The Kirby-Bauer disk diffusion test is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to an antimicrobial agent.[10][11] A filter paper disk impregnated with a known concentration of this compound is placed on an agar plate uniformly inoculated with a test bacterium.[12][13] The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of inhibition will form around the disk where bacterial growth is prevented.[12][13][14]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Data |

| Bacillus subtilis | Gram-positive | Data |

| Escherichia coli | Gram-negative | Data |

| Pseudomonas aeruginosa | Gram-negative | Data |

| Enterococcus faecalis (VRE) | Gram-positive | Data |

| Streptococcus pneumoniae | Gram-positive | Data |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

| Bacterial Strain | Gram Stain | MBC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus | Gram-positive | Data | Data |

| Bacillus subtilis | Gram-positive | Data | Data |

| Escherichia coli | Gram-negative | Data | Data |

| Pseudomonas aeruginosa | Gram-negative | Data | Data |

| Enterococcus faecalis (VRE) | Gram-positive | Data | Data |

| Streptococcus pneumoniae | Gram-positive | Data | Data |

Table 3: Zone of Inhibition for this compound (Disk Diffusion Assay)

| Bacterial Strain | Gram Stain | Disk Content (µg) | Zone of Inhibition (mm) |

| Staphylococcus aureus | Gram-positive | X | Data |

| Bacillus subtilis | Gram-positive | X | Data |

| Escherichia coli | Gram-negative | X | Data |

| Pseudomonas aeruginosa | Gram-negative | X | Data |

| Enterococcus faecalis (VRE) | Gram-positive | X | Data |

| Streptococcus pneumoniae | Gram-positive | X | Data |

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]

Materials and Reagents:

-

This compound stock solution (prepared in a suitable solvent, e.g., DMSO, and then diluted in broth)

-

Sterile 96-well microtiter plates[6]

-

Mueller-Hinton Broth (MHB), cation-adjusted[6]

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard[10]

-

Spectrophotometer or nephelometer

-

Incubator (35 ± 2°C)[6]

-

Multichannel pipette

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium.[15]

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

-

Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

-

-

Preparation of this compound Dilutions:

-

Prepare a series of two-fold dilutions of this compound in MHB directly in the 96-well plate.[3]

-

Typically, add 100 µL of MHB to wells 2 through 12.

-

Add 200 µL of the highest concentration of the test compound to well 1.

-

Perform serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to the desired final concentration. Discard 100 µL from the last well of the dilution series. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound and the growth control well. This will bring the final volume in each well to 200 µL and dilute the compound concentration by half.

-

Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).[6]

-

Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6]

-

-

Interpretation of Results:

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[5]

-

References

- 1. Exploring Antibacterial Properties of Bioactive Compounds Isolated from Streptomyces sp. in Bamboo Rhizosphere Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. qlaboratories.com [qlaboratories.com]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. goldbio.com [goldbio.com]

- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. asm.org [asm.org]

- 11. hardydiagnostics.com [hardydiagnostics.com]

- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 13. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Application Notes and Protocols for Testing 1-Hydroxysulfurmycin B in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the in vitro efficacy of 1-Hydroxysulfurmycin B, a putative novel anthracycline antibiotic. The following protocols are designed to assess its cytotoxic and apoptotic effects on cancer cell lines, providing a framework for preliminary drug screening and mechanism of action studies.

Introduction

This compound is a derivative of the sulfur-containing anthracycline family. Anthracyclines are a well-established class of chemotherapeutic agents used in the treatment of numerous cancers, including leukemias, lymphomas, and solid tumors.[1][2][3] Their primary mechanisms of action involve the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[1][4] This interference with DNA metabolism ultimately triggers programmed cell death (apoptosis).[4][5] Additionally, the quinone moiety of anthracyclines can generate reactive oxygen species (ROS), leading to oxidative stress and further cellular damage.[1][4]

These protocols outline methods to determine the cytotoxic potency of this compound and to investigate its ability to induce apoptosis. The data generated from these assays are crucial for the initial characterization of this compound's potential as an anticancer agent.

Recommended Cell Lines

The choice of cell lines is critical for obtaining relevant data. Based on the known activity of anthracyclines, the following human cancer cell lines are recommended for initial screening:

-

MCF-7: Human breast adenocarcinoma cell line.

-

HeLa: Human cervical cancer cell line.

-

Jurkat: Human T-lymphocyte cell line (suspension culture), useful for apoptosis studies.

-

A549: Human lung carcinoma cell line.

It is also recommended to include a non-cancerous cell line, such as Vero (kidney epithelial cells from an African green monkey), to assess general cytotoxicity and selectivity.[3]

Experimental Protocols

Cell Viability Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[6] It is a reliable and sensitive method for cytotoxicity screening.[6][7]

Materials:

-

Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

96-well clear flat-bottom plates.

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

Trichloroacetic acid (TCA), 10% (w/v).

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.

-

Tris base solution, 10 mM.

-

Microplate reader.

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubate for 48-72 hours.

-

-

Cell Fixation:

-

Carefully add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%).

-

Incubate at 4°C for 1 hour.

-

Wash the plate five times with slow-running tap water and allow it to air dry completely.

-

-

Staining:

-

Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plate four times with 1% acetic acid to remove unbound dye.

-

Allow the plate to air dry completely.

-

-

Measurement:

-

Add 100 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

-

Shake the plate for 5-10 minutes on a shaker.

-

Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis:

The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Materials:

-

6-well plates.

-

This compound.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

-

Phosphate Buffered Saline (PBS).

-

Flow cytometer.

Protocol:

-

Cell Seeding and Treatment:

-

Seed 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at concentrations around the determined IC₅₀ value for 24 hours. Include a vehicle-treated control.

-

-

Cell Harvesting:

-

Harvest the cells (including any floating cells in the medium) by trypsinization.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the cells by flow cytometry within one hour of staining.

-

FITC is detected in the FL1 channel and PI in the FL2 channel.

-

Data Interpretation:

-

Annexin V- / PI- (Lower Left Quadrant): Live cells.

-

Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

-

Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells.

-

Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound on Various Cell Lines

| Cell Line | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |

| MCF-7 | Enter Value | Enter Value |

| HeLa | Enter Value | Enter Value |

| Jurkat | Enter Value | Enter Value |

| A549 | Enter Value | Enter Value |

| Vero | Enter Value | Enter Value |

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (24h Treatment)

| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | 0 | Enter Value | Enter Value | Enter Value |

| This compound | IC₅₀/2 | Enter Value | Enter Value | Enter Value |

| This compound | IC₅₀ | Enter Value | Enter Value | Enter Value |

| This compound | 2 x IC₅₀ | Enter Value | Enter Value | Enter Value |

Visualizations

Caption: Experimental workflow for evaluating this compound.

Caption: Putative signaling pathway of this compound.

References

- 1. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anthracyclines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anthracycline - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of 1-Hydroxysulfurmycin B

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Hydroxysulfurmycin B is a novel synthetic compound with potential antimicrobial properties. The determination of its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its efficacy against various microbial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This document provides detailed protocols for determining the MIC of this compound using the broth microdilution method, a widely accepted and commonly used technique in antimicrobial susceptibility testing.[3][4][5]

Data Presentation

The following table summarizes hypothetical MIC values for this compound against a panel of common pathogenic bacteria. These values are for illustrative purposes and serve as a template for presenting experimental data.

| Microorganism | Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Gram-positive | 2 |

| Enterococcus faecalis | ATCC 29212 | Gram-positive | 4 |

| Streptococcus pneumoniae | ATCC 49619 | Gram-positive | 1 |

| Escherichia coli | ATCC 25922 | Gram-negative | 16 |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 32 |

| Klebsiella pneumoniae | Clinical Isolate | Gram-negative | 8 |

Experimental Protocols

Principle of the Broth Microdilution Method:

The broth microdilution method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[3][6][7] Each well is then inoculated with a standardized suspension of the test microorganism.[7][8] After incubation, the plates are examined for visible signs of bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that inhibits this visible growth.[3][9]

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

-

Sterile 96-well round-bottom microtiter plates[7]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]

-

Bacterial strains (e.g., from ATCC or clinical isolates)

-

Sterile saline (0.85% NaCl)

-

McFarland 0.5 turbidity standard[10]

-

Spectrophotometer or nephelometer

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

-

Sterile reservoirs

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a working stock solution of this compound in CAMHB. The concentration should be at least twice the highest desired final concentration in the microtiter plate.

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound working stock solution to the first well of each row to be tested.

-

Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well.[7] This will leave the eleventh well as a growth control (no drug) and the twelfth well as a sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[10] This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at a wavelength of 625 nm.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation of Microtiter Plates:

-

Within 15-30 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to each well, except for the sterility control wells.[6] The final volume in each well will be 200 µL.

-

-

Incubation:

-

Reading the Results:

-

After incubation, visually inspect the microtiter plates for bacterial growth. A button of cells at the bottom of the well or turbidity indicates growth.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.[3]

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

-

Visualizations

Caption: Workflow for MIC Determination by Broth Microdilution.

Caption: General Principle of Antimicrobial Action and MIC.

References

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. litfl.com [litfl.com]

- 3. Broth microdilution - Wikipedia [en.wikipedia.org]

- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

Troubleshooting & Optimization

1-Hydroxysulfurmycin B degradation pathways and how to prevent them

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and potential degradation pathways of 1-Hydroxysulfurmycin B. Given that "this compound" is a novel or not widely characterized compound, this guide is based on the known chemical liabilities of structurally related compounds, namely the pyrrolo[1][2]benzodiazepine (PBD) core, and general principles for sulfur-containing antibiotics.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

| Problem / Observation | Potential Cause | Suggested Solution |

| Loss of compound activity or concentration in aqueous buffer. | Hydrolytic Degradation: The PBD core, particularly the imine or carbinolamine moiety, is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. | - Maintain solutions at a neutral or slightly acidic pH (pH 6.0-7.0).- Prepare fresh solutions for each experiment.- If long-term storage in solution is necessary, conduct a pH stability study (see Experimental Protocols).- Store stock solutions in anhydrous organic solvents like DMSO at -20°C or -80°C. |

| Compound degradation observed after exposure to ambient light. | Photodegradation: Aromatic systems and certain functional groups can be sensitive to UV or visible light, leading to the formation of inactive photoproducts. | - Protect all solutions and solid compound from light by using amber vials or wrapping containers in aluminum foil.- Minimize exposure to ambient light during experimental setup. |

| Inconsistent results when using metal-containing reagents or buffers. | Oxidative Degradation: The sulfur atom in this compound is susceptible to oxidation, which can be catalyzed by trace metal ions or reactive oxygen species. | - Use high-purity, metal-free reagents and buffers.- Consider adding a chelating agent like EDTA to buffers to sequester trace metals.- Degas aqueous buffers to remove dissolved oxygen before adding the compound. |

| Precipitation of the compound from aqueous solution. | Low Aqueous Solubility: PBDs often have poor water solubility, which can be exacerbated by changes in pH or temperature. | - Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) before diluting into aqueous media.- Ensure the final concentration of the organic solvent is compatible with your experimental system.- Consider the use of solubility-enhancing excipients if compatible with your assay. |

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its putative structure as a sulfur-containing pyrrolo[1][2]benzodiazepine, the two primary degradation pathways are hydrolysis and oxidation. Hydrolysis typically involves the cleavage of the diazepine ring, particularly at the electrophilic imine/carbinolamine functionality. Oxidation is likely to occur at the sulfur atom, potentially forming sulfoxides or sulfones, which may alter the compound's biological activity.

Q2: What are the optimal storage conditions for this compound?

A2: For long-term storage, the solid compound should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions should be prepared in an anhydrous aprotic solvent such as DMSO, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C.[1] For short-term storage of aqueous solutions, refrigeration at 2-8°C is recommended, but stability should be verified for your specific buffer conditions.

Q3: How can I assess the stability of this compound in my experimental conditions?

A3: A stability study using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess stability.[3] This involves incubating the compound under your specific experimental conditions (e.g., buffer, pH, temperature) and monitoring its concentration over time. See the "Experimental Protocols" section for a detailed methodology.

Q4: My experiment runs for over 24 hours at 37°C. Is this compound likely to be stable?

A4: Extended incubation at physiological temperatures can increase the rate of degradation.[2][4][5] It is crucial to perform a stability study under these specific conditions to determine the compound's half-life. If significant degradation occurs, you may need to adjust your experimental design, for instance, by replenishing the compound at set time points.

Data on Stability of Related Compounds

The following table summarizes stability data for related classes of compounds, which can serve as a general guideline for this compound.

| Condition | Compound Class | Observation | Reference |

| pH | Benzodiazepines | Hydrolysis is subject to acid-base catalysis. Stability is often greatest in the slightly acidic to neutral pH range. | [6] |

| Temperature | General Antibiotics | Degradation rates increase significantly with temperature. Storage at 2-8°C is preferable to room temperature. | [2][4][5] |

| Light | Benzodiazepines | Some benzodiazepines are highly resistant to photodegradation, while others degrade rapidly.[7][8] | [7][8] |

| Oxidizing Agents | Sulfonamides | Readily degraded by advanced oxidation processes (e.g., UV/H₂O₂, Fenton reagent).[9][10][11] | [9][10][11] |

Experimental Protocols

Protocol 1: Assessing pH Stability of this compound

Objective: To determine the rate of hydrolytic degradation of this compound at different pH values.

Methodology:

-

Buffer Preparation: Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).

-

Sample Preparation:

-

Prepare a concentrated stock solution of this compound in anhydrous DMSO.

-

Spike the stock solution into each buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is low (<0.5%) to minimize solvent effects.

-

-

Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C), protected from light.

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Analysis: Immediately quench any reaction by adding an equal volume of cold acetonitrile. Analyze the concentration of the remaining this compound using a validated reverse-phase HPLC method with UV detection.

-

Data Analysis: Plot the natural logarithm of the compound concentration versus time for each pH. The slope of the line will give the pseudo-first-order degradation rate constant (k).

Visualizations

Degradation Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. Systematic review of stability data pertaining to selected antibiotics used for extended infusions in outpatient parenteral antimicrobial therapy (OPAT) at standard room temperature and in warmer climates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A review of antimicrobial stability testing guidance for outpatient parenteral antimicrobial therapy programmes: is it time for global harmonization of testing frameworks? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photodegradation of psychiatric pharmaceuticals in aquatic environments--kinetics and photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulfonamide antibiotic reduction in aquatic environment by application of fenton oxidation process - PMC [pmc.ncbi.nlm.nih.gov]

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 1-Hydroxysulfurmycin B from its related compounds and potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from its analogs?

A1: this compound and its related compounds are often structurally similar, with minor differences in functional groups or stereochemistry. This leads to close elution times and potential co-elution, making baseline separation challenging. Additionally, these compounds can exhibit polar characteristics, which may result in peak tailing on traditional reversed-phase columns due to interactions with residual silanols on the silica stationary phase.

Q2: What type of HPLC column is recommended for the initial method development?

A2: For initial method development, a C18 column is a common starting point due to its versatility. However, to enhance selectivity for closely related analogs, consider columns with alternative stationary phases such as phenyl-hexyl or cyano phases, which can offer different retention mechanisms based on pi-pi interactions or dipole-dipole interactions, respectively.[1] For polar analytes, using a highly deactivated, end-capped column is advisable to minimize peak tailing.[2][3]

Q3: How does mobile phase pH affect the separation?

A3: The pH of the mobile phase is a critical parameter, especially for ionizable compounds.[1][4] Adjusting the pH can alter the ionization state of this compound and its analogs, thereby changing their retention times and improving selectivity. It is recommended to work at a pH at least one unit above or below the pKa of the analytes to ensure a consistent ionization state and sharp peaks. Using a buffer is essential to maintain a stable pH throughout the analysis.[2]

Q4: Should I use an isocratic or gradient elution method?

A4: For complex mixtures containing compounds with a wide range of polarities, a gradient elution is generally more effective than an isocratic method.[1][4] A gradient allows for the separation of a broader range of analytes in a single run with improved peak shape and resolution. A shallow gradient is often beneficial for resolving closely eluting peaks.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its related compounds.

Problem 1: Poor Resolution and Co-eluting Peaks

Possible Causes & Solutions:

| Cause | Recommended Solution |

| Suboptimal Mobile Phase Composition | Modify the organic solvent (e.g., switch from acetonitrile to methanol or vice-versa) to alter selectivity.[1] Adjust the ratio of organic solvent to aqueous buffer; decreasing the organic content will increase retention time and may improve separation.[1] |

| Inappropriate Stationary Phase | Experiment with different column chemistries. A phenyl or cyano column might provide better selectivity for aromatic or polar compounds compared to a standard C18 column.[1] |

| Inefficient Column | Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates and improve efficiency.[1][5] |

| Suboptimal Temperature | Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.[4][6] However, be mindful of the thermal stability of your analytes. |

| Inadequate Gradient Profile | Optimize the gradient slope. A shallower gradient over the elution range of the target compounds can significantly improve the resolution of closely eluting peaks.[4] |

Problem 2: Peak Tailing

Possible Causes & Solutions:

| Cause | Recommended Solution |

| Secondary Interactions with Silanols | Use a highly deactivated, end-capped column to minimize interactions between polar analytes and residual silanol groups.[2][3] Operate at a lower mobile phase pH (e.g., <3.5) to suppress the ionization of silanol groups.[3][4] |

| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least one pH unit away from the pKa of the analytes to ensure they are in a single ionic form. |

| Column Overload | Reduce the sample concentration or injection volume.[2][7] If all peaks are tailing, this is a likely cause. |

| Column Bed Deformation | A void at the column inlet or a blocked frit can cause peak distortion. Try reversing and flushing the column (if the manufacturer allows) or replace it with a new one.[2][3] |

| Interfering Compounds | An impurity may be co-eluting with the main peak. Enhance separation by adjusting the mobile phase or using a more efficient column.[3] |

Experimental Protocols

While a specific, validated method for this compound is not publicly available, the following protocol provides a robust starting point for method development.

Initial Method Development Protocol

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

Start at 10% B.

-

Linear gradient to 90% B over 20 minutes.

-

Hold at 90% B for 5 minutes.

-

Return to 10% B over 1 minute.

-

Equilibrate at 10% B for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 30°C.

-

Detection Wavelength: To be determined based on the UV-Vis spectrum of this compound.

-

Injection Volume: 5 µL.

Visualizations

HPLC Method Development Workflow

Caption: A workflow diagram for systematic HPLC method development.

Troubleshooting Logic for Poor Peak Resolution

Caption: A decision tree for troubleshooting poor HPLC peak resolution.

References

Technical Support Center: 1-Hydroxysulfurmycin B Biological Assays

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 1-Hydroxysulfurmycin B in biological assays. Our aim is to help you navigate common challenges and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in antibacterial susceptibility testing?

A1: Variability in microbiological assays can stem from several factors.[1][2] Key sources include the preparation of the bacterial inoculum, the concentration and homogeneity of the agar medium, the pH of the media, and the incubation conditions (time and temperature).[2] Ensuring consistency in these parameters is crucial for reproducible results.

Q2: How should I prepare and store this compound for optimal activity?

A2: While specific data for this compound is not available, general best practices for antibiotic stability should be followed. It is recommended to prepare stock solutions in an appropriate solvent (e.g., DMSO) and store them at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles. The solubility and stability of a compound can be influenced by pH and temperature.[3]

Q3: My assay results are not reproducible. What should I check?

A3: Lack of reproducibility is a common issue in antimicrobial assays.[4] A troubleshooting guide can help identify potential causes.[5][6] Start by verifying the consistency of your experimental procedures, including inoculum preparation, media quality, and incubation conditions.[7] It is also essential to use standardized reference materials and microbial strains for calibration.[1]

Q4: What is the expected spectrum of activity for this compound?

A4: The spectrum of activity for a novel compound like this compound would need to be determined experimentally. Typically, this involves screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Q5: How do I interpret the results of a disk diffusion or broth dilution assay?

A5: The results of antimicrobial susceptibility tests are generally categorized as 'Susceptible,' 'Intermediate,' or 'Resistant' based on established breakpoints.[8][9] For a disk diffusion assay, this is determined by the diameter of the zone of inhibition.[1] In a broth dilution assay, the result is based on the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of the microorganism.[1][9]

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| No zone of inhibition or no antibacterial activity observed. | 1. Compound inactivity: The compound may not be active against the tested microorganism. 2. Incorrect concentration: The concentration of this compound may be too low. 3. Compound degradation: The compound may have degraded due to improper storage or handling. | 1. Test against a broader panel of microorganisms. 2. Perform a dose-response experiment with a wider concentration range. 3. Prepare fresh stock solutions and handle them according to best practices for antibiotic stability. |